molecular formula C16H10Br2N2O2 B2404997 (2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-78-2

(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2404997
CAS No.: 313669-78-2
M. Wt: 422.076
InChI Key: QJINCJVAUWDOII-SILNSSARSA-N
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Description

(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide is a brominated chromene derivative featuring a carboxamide group at position 3 and a 4-bromophenylimino substituent at position 2. The Z-configuration of the imino double bond is critical for its structural and electronic properties. Its molecular framework allows for diverse functionalization, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

6-bromo-2-(4-bromophenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O2/c17-10-1-4-12(5-2-10)20-16-13(15(19)21)8-9-7-11(18)3-6-14(9)22-16/h1-8H,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJINCJVAUWDOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and an α,β-unsaturated carbonyl compound.

    Formation of the Imino Group: The imino group can be introduced through a condensation reaction between the brominated chromene and an appropriate amine or aniline derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with a suitable carboxylic acid derivative or an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The bromine atoms in the compound can participate in substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted chromene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide serves as a versatile building block for creating more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

  • Substitution Reactions : The bromine atoms can be substituted with other functional groups under appropriate conditions.
  • Coupling Reactions : It can be used in cross-coupling reactions to synthesize more complex aromatic systems.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Studies indicate that it exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways.
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
  • Anticancer Potential : Preliminary in vitro studies suggest that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HCT116 (Colon Cancer)20Caspase activation

Medicine

Research is ongoing to explore its therapeutic potential for various diseases:

  • Alzheimer's Disease : The compound has shown promise as an acetylcholinesterase inhibitor, which could aid in treating Alzheimer's disease by enhancing cholinergic transmission.
Target EnzymeInhibition Rate (%)
Acetylcholinesterase75%

Industry

In materials science, this compound is being explored for its use in developing new polymers and dyes due to its unique chemical properties.

In Vitro Studies

A series of in vitro studies have confirmed the biological activities of this compound:

  • Antimicrobial Testing : Conducted against various strains of bacteria, showing effective inhibition at specific concentrations.
  • Cancer Cell Line Testing : Demonstrated significant cytotoxic effects on breast and colon cancer cell lines.

Animal Models

Animal studies are being designed to assess the efficacy and safety profile of this compound in vivo, particularly focusing on its anticancer properties and potential side effects.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

  • Molecular Formula : C₂₂H₁₅BrN₂O₃ (vs. C₁₆H₁₁Br₂N₂O₂ for the target compound) .
  • The phenoxy group may enhance solubility in polar solvents compared to the bromophenyl analogue.

(2Z)-6-Bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide

  • Molecular Formula : Likely C₁₆H₁₀BrN₃O₂ (based on evidence naming conventions) .
  • Key Differences: The 3-cyano substituent is strongly electron-withdrawing, contrasting with the electron-neutral bromine in the target compound. This may reduce electron density on the chromene ring, influencing redox behavior or intermolecular interactions.

(2Z)-6-Bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

  • Molecular Formula : C₁₉H₁₁BrClN₃O₂S .
  • Key Differences : Replacement of bromine with chlorine on the phenyl ring reduces steric bulk and lipophilicity. The addition of a thiazol-2-yl group introduces a heterocyclic moiety, which may enhance hydrogen-bonding or π-stacking interactions in biological targets.

Electronic and Steric Effects

  • Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability compared to chlorine (e.g., in ) may increase van der Waals interactions, improving binding affinity in hydrophobic environments .

Physical Properties

Table 1: Comparative Physical Data

Compound Molecular Weight Notable Substituents Key Physical Properties
Target Compound 438.08 g/mol 4-Bromophenyl, carboxamide Data unavailable
4-Phenoxyphenyl analogue () 435.28 g/mol Phenoxy, carboxamide Higher polarity
Thiazol-2-yl derivative () 493.73 g/mol 4-Chlorophenyl, thiazole Enhanced H-bonding capacity
Benzothieno-furan analogue () ~390 g/mol* Benzothieno-furan core mp >300°C (high thermal stability)

*Estimated from molecular formula.

Hydrogen-Bonding and Crystal Packing

  • The carboxamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating layered or helical crystal packing, as seen in similar chromene derivatives .

Biological Activity

(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes, characterized by its unique structural features, including bromine and imine functional groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research.

The synthesis of this compound typically involves several steps:

  • Formation of the Chromene Core : This is achieved through a cyclization reaction involving salicylaldehyde and an α,β-unsaturated carbonyl compound.
  • Introduction of the Imino Group : A condensation reaction between the brominated chromene and an amine derivative introduces the imino group.
  • Carboxamide Formation : The final step involves reacting with a carboxylic acid derivative to yield the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, thus modulating metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : The compound may affect gene expression related to cellular functions, contributing to its biological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit proliferation in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
  • Mechanistic Insights : Research indicates that the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Activity Against Pathogens : It has shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Comparative studies reveal that the compound's activity is generally superior to that of standard antibiotics, although still less potent than some metal complexes derived from similar ligands .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Standard Drug
E. coli50 µg/mLLess effective than Ciprofloxacin
S. aureus30 µg/mLComparable to standard antibiotics

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Antibacterial Evaluations : Another study focused on the antibacterial efficacy against E. coli and S. aureus. The results highlighted that while the compound demonstrated significant antibacterial activity, its effectiveness was enhanced when complexed with certain metal ions, indicating a potential pathway for improving therapeutic outcomes .

Q & A

Q. What are the standard synthetic protocols for (2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions:
  • Step 1: Condensation of a brominated chromene precursor with 4-bromoaniline under reflux in ethanol or methanol .
  • Step 2: Formation of the imine bond via Schiff base reaction, requiring pH control (e.g., glacial acetic acid catalysis) .
  • Step 3: Carboxamide introduction via coupling with activated carboxylic acid derivatives (e.g., EDCI/HOBt) .
  • Critical Factors: Temperature (60–80°C optimal), solvent polarity (polar aprotic solvents enhance imine stability), and reaction time (12–24 hours) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DCM/hexane) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer:
  • NMR (¹H/¹³C): Assigns Z-configuration at the imine group (δ 8.5–9.0 ppm for imine proton) and bromine substituent effects on aromatic protons .
  • Mass Spectrometry (HRMS): Confirms molecular weight (expected [M+H]⁺ ~495–500 Da) and isotopic patterns from bromine .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing; SHELXL is recommended for refinement (R-factor < 0.05) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer:
  • In vitro Assays:
  • Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial: Disk diffusion/Kirby-Bauer tests against Gram-positive/negative bacteria .
  • Target Prediction: Use PASS software to identify potential targets (e.g., kinase inhibition) based on structural analogs .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer:
  • Solubility: Sparingly soluble in water; DMSO or DMF preferred for stock solutions. Solubility improves with halogenated solvents (e.g., chloroform) .
  • Stability: Light-sensitive (store in amber vials at –20°C); hydrolytically stable at pH 4–8 but degrades under strong acidic/basic conditions .

Q. How do bromine substituents influence electronic properties compared to chloro/fluoro analogs?

  • Methodological Answer:
  • Electron-Withdrawing Effects: Bromine increases electrophilicity at the imine group, enhancing reactivity in nucleophilic substitutions (vs. chloro/fluoro) .
  • Spectroscopic Shifts: Downfield NMR shifts in aromatic protons due to bromine’s inductive effect .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing diastereomer formation?

  • Methodological Answer:
  • Stereocontrol: Use chiral auxiliaries (e.g., Evans oxazolidinones) during imine formation .
  • Catalysis: Asymmetric catalysis with Cu(I)/BINAP complexes improves Z-configuration selectivity .
  • Byproduct Mitigation: Monitor reaction progress via TLC; optimize stoichiometry (1:1.2 molar ratio of chromene:aniline) .

Q. What strategies resolve contradictions in reported biological activities across analogs?

  • Methodological Answer:
  • SAR Studies: Systematically vary substituents (e.g., replace bromine with Cl/F) and compare bioactivity trends .
  • Computational Modeling: DFT calculations predict charge distribution and binding affinities (e.g., docking with COX-2 or EGFR) .
  • Meta-Analysis: Cross-reference IC₅₀ values from multiple studies to identify outliers due to assay variability .

Q. How is the mechanism of action elucidated for anticancer activity?

  • Methodological Answer:
  • Pathway Analysis: RNA sequencing of treated cells to identify dysregulated genes (e.g., apoptosis markers like Bcl-2/Bax) .
  • Enzyme Inhibition: Fluorescence polarization assays for kinase inhibition (e.g., EGFR, VEGFR2) .
  • Cellular Imaging: Confocal microscopy to track cellular uptake (e.g., FITC-labeled analogs) .

Q. What crystallographic challenges arise during structure refinement?

  • Methodological Answer:
  • Disorder Handling: Use SHELXL’s PART/SUMP instructions to model disordered bromine atoms .
  • Twinned Data: Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .
  • Validation: Check CIF files with PLATON/CHECKCIF for geometry outliers .

Q. How can computational methods predict metabolic pathways and toxicity?

  • Methodological Answer:
  • ADMET Prediction: Use SwissADME or ProTox-II to assess CYP450 metabolism and hepatotoxicity .
  • Metabolite Identification: In silico fragmentation (e.g., Mass Frontier) predicts Phase I/II metabolites .
  • DEREK Nexus: Flags structural alerts for mutagenicity (e.g., nitro groups in byproducts) .

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